molecular formula C28H24O16 B11936723 3''-O-Galloylmyricitrin

3''-O-Galloylmyricitrin

Cat. No.: B11936723
M. Wt: 616.5 g/mol
InChI Key: AHOPFKRXJRLLGF-KXYIXKPASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-O-Galloylmyricitrin typically involves the esterification of myricitrin with gallic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain the pure compound.

Industrial Production Methods: Industrial production of 3’'-O-Galloylmyricitrin involves the extraction of the compound from natural sources, such as the Polygonum capitatum herb. The extraction process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 3’'-O-Galloylmyricitrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 3’'-O-Galloylmyricitrin involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

3’'-O-Galloylmyricitrin is unique due to its specific galloyl group attached to the myricitrin molecule. Similar compounds include:

    Myricitrin (CAS#17912-87-7): Lacks the galloyl group and has different biological activities.

    2’'-O-Galloylmyricitrin (CAS#56939-52-7): Similar structure but with the galloyl group attached at a different position.

    Myricetin 3-O-galactoside (CAS#15648-86-9): A glycoside of myricetin with different sugar moieties.

These compounds share similar flavonoid structures but differ in their functional groups, leading to variations in their physicochemical properties and biological activities .

Properties

Molecular Formula

C28H24O16

Molecular Weight

616.5 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C28H24O16/c1-8-19(35)25(43-27(40)10-4-15(33)21(37)16(34)5-10)23(39)28(41-8)44-26-22(38)18-12(30)6-11(29)7-17(18)42-24(26)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,25,28-37,39H,1H3/t8-,19-,23+,25+,28-/m0/s1

InChI Key

AHOPFKRXJRLLGF-KXYIXKPASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O

Origin of Product

United States

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